Cyclohexene oxide

Vue d'ensemble

Description

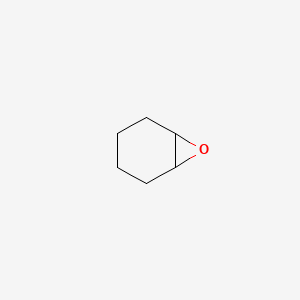

Cyclohexene oxide, also known as 7-oxabicyclo[4.1.0]heptane, is a cycloaliphatic epoxide with the molecular formula C6H10O. It is a colorless liquid with a boiling point of approximately 130°C and is practically insoluble in water . This compound is primarily used as an intermediate in the synthesis of various chemicals and polymers.

Méthodes De Préparation

Cyclohexene oxide is typically produced through the epoxidation of cyclohexene. This can be achieved via several methods:

Homogeneous Reaction by Peracids: Cyclohexene reacts with peracids such as peracetic acid or performic acid to form this compound.

Heterogeneous Catalysis: This method involves the use of catalysts like silver and molecular oxygen.

Laboratory Synthesis: Cyclohexene can be reacted with magnesium monoperoxyphthalate in a mixture of isopropanol and water at room temperature to yield this compound with good yields up to 85%.

Analyse Des Réactions Chimiques

Cyclohexene oxide undergoes various chemical reactions, including:

Cationic Polymerization: It can polymerize in the presence of a solid acid catalyst to form poly(this compound), a thermoplastic material.

Ring-Opening Reactions: This compound can react with nucleophiles such as amines, alcohols, and carboxylic acids to form corresponding adducts.

Oxidation: It can be oxidized to form cyclohexane-1,2-diol or other oxidized products.

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Production

Cyclohexene oxide, with the empirical formula and CAS Number 286-20-4, can be produced through the epoxidation of cyclohexene using peracids or via heterogeneous catalysis using metal catalysts like silver . The compound is characterized by its low boiling point and volatility, making it suitable for various industrial applications.

Synthesis of Epoxy Resins

This compound is primarily used as a chemical intermediate in the production of epoxy resins, which are widely utilized in coatings, adhesives, and sealants. These resins are essential in construction and manufacturing due to their strong adhesive properties and resistance to environmental factors .

Photoreactive Polymers

As a monomer, this compound plays a critical role in the development of photoreactive polymers. It undergoes cationic polymerization, which is initiated by light, allowing for the creation of materials with tailored properties for applications in electronics and coatings .

Pharmaceuticals and Pesticides

This compound is involved in the synthesis of various pharmaceuticals and pesticides. It serves as a building block for compounds such as bronchodilators and microbiocides, which have applications in treating respiratory conditions and controlling microbial growth in various environments .

Biochemical Research

In laboratory settings, this compound is utilized as a reagent in biochemical studies. It has been employed to investigate enzyme activities and metabolic pathways, particularly its role as a non-competitive inhibitor in studies related to benzo[a]pyrene metabolism .

Microbiological Studies

This compound has been used as a substrate material in microbiological research, aiding in the understanding of microbial metabolism and enzyme function .

Case Study 1: Polymerization Techniques

Research conducted by Crivello and Lam (1979) demonstrated the efficacy of this compound in photoinitiated cationic polymerization processes. Their findings highlighted its potential for producing stable polymeric materials that are resistant to oxygen interference during polymerization .

Case Study 2: Metabolic Pathway Analysis

A study on Fischer 344 rats revealed insights into the absorption and metabolic pathways of this compound. Following administration, it was found that this compound was rapidly metabolized and excreted, with significant amounts detected as metabolites rather than parent compound . This research underscores its utility in understanding chemical interactions within biological systems.

Mécanisme D'action

The mechanism of action of cyclohexene oxide involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various adducts depending on the nucleophile involved . The molecular targets and pathways involved in these reactions include nucleophilic substitution and addition mechanisms.

Comparaison Avec Des Composés Similaires

Cyclohexene oxide can be compared with other epoxides such as ethylene oxide and propylene oxide:

Ethylene Oxide: A simpler epoxide with a smaller ring structure, used primarily in the production of ethylene glycol and as a sterilizing agent.

Propylene Oxide: Similar to ethylene oxide but with an additional methyl group, used in the production of polyether polyols and as a fumigant.

This compound is unique due to its cycloaliphatic structure, which imparts different reactivity and properties compared to linear epoxides .

Activité Biologique

Cyclohexene oxide (CHO) is a cyclic ether that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its anti-cancer properties, enzyme inhibition capabilities, and implications in toxicology. The information presented here is based on a review of recent studies and case reports.

This compound is characterized by its epoxide structure, which contributes to its reactivity and biological activity. Its molecular formula is CHO, with a density of approximately 0.81 g/cm³. The compound is known for its ability to undergo various chemical transformations, making it a useful intermediate in organic synthesis.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound derivatives, particularly those related to zeylenone, in cancer treatment. A notable study demonstrated that this compound CA, a derivative of zeylenone, exhibits significant anti-cancer activity against glioblastoma (GBM) cells. The mechanism involves inducing G0/G1 phase arrest in the cell cycle by interfering with the EZH2 protein, which plays a critical role in tumor progression.

Key Findings:

- Cell Cycle Arrest : CA treatment led to G0/G1 phase arrest in GBM cells, significantly inhibiting cell proliferation.

- Molecular Mechanism : The compound down-regulates cyclin-dependent kinase inhibitors p27 and p16 through the PRC2 complex.

- In Vivo Validation : In orthotopic nude mouse models, CA demonstrated inhibitory effects on tumor growth, suggesting its potential as a therapeutic agent for GBM .

Enzyme Inhibition and Toxicological Implications

This compound has also been studied for its role as an enzyme inhibitor. Research indicates that it acts as a non-competitive inhibitor of epoxide hydrolase (EH), an enzyme involved in the metabolism of various xenobiotics.

Enzyme Inhibition Studies:

- CHO has been shown to inhibit the biotransformation of styrene oxide, enhancing the induction of sister chromatid exchanges (SCEs) in CHO cells activated with S9 liver fractions .

- Studies involving rat liver microsomes indicated that CHO reduces the activity of EH, which could lead to increased toxicity from other compounds metabolized by this enzyme .

Toxicological Studies

Toxicological assessments have revealed that this compound can induce various pathological changes in laboratory animals. In one study involving rats fed diets containing this compound, significant respiratory distress and histopathological changes were observed, including pulmonary edema and perivascular inflammation .

Summary of Toxic Effects:

- Pulmonary Effects : Marked congestion and alveolar hemorrhage were noted in high-exposure groups.

- Renal and Cardiac Effects : Mild degenerative changes were observed in renal tubules and myocardium .

Case Studies

Several case studies have documented the biological effects of this compound:

- Glioblastoma Treatment : A study focused on the anti-tumor effects of this compound derivatives demonstrated promising results against GBM cells using various assays (e.g., TUNEL and flow cytometry) to assess cell viability and apoptosis .

- Toxicity Assessment : Research involving dietary exposure to this compound showed significant mortality rates and weight loss in test subjects, indicating its potential as a harmful compound under certain conditions .

Propriétés

IUPAC Name |

7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAJLVLEBYIOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-20-9 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024880 | |

| Record name | Cyclohexene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,2-Epoxycyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

129-130 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

81 °C CC | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.967 @ 25 °C/4 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

286-20-4 | |

| Record name | Cyclohexene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

GREATER THAN -10 °C | |

| Record name | 1,2-EPOXYCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclohexene oxide?

A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Various spectroscopic methods can characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon and hydrogen atoms in the molecule, including the stereochemistry of isomers. []

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the characteristic C-O stretch of the epoxide ring. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []

Q3: Is this compound thermally stable?

A3: this compound is known for its thermal sensitivity and can undergo decomposition at elevated temperatures. Careful temperature control is crucial during its handling and processing. [, ]

Q4: How is this compound utilized in polymerization reactions?

A4: this compound serves as a valuable monomer in various polymerization reactions:

- Ring-Opening Polymerization (ROP): Can be polymerized using catalysts like yttrium isopropoxide to form poly(this compound). []

- Copolymerization with Carbon Dioxide: Reacts with carbon dioxide in the presence of catalysts such as zinc glutarate or chromium salen complexes to produce poly(cyclohexylene carbonate), a biodegradable polycarbonate. [, , , , ]

Q5: What challenges are associated with the copolymerization of this compound and carbon dioxide?

A5: This copolymerization process often faces challenges related to selectivity and byproduct formation:

- Polyether Formation: Competing homopolymerization of this compound can lead to the incorporation of undesired polyether linkages within the polycarbonate chains. []

- Cyclic Carbonate Formation: A common byproduct is the thermodynamically favored cyclic carbonate, which can reduce the yield of the desired polycarbonate. [, ]

Q6: How does the choice of catalyst impact this compound/carbon dioxide copolymerization?

A6: The catalyst plays a crucial role in achieving high activity and selectivity for polycarbonate formation:

- Chromium Salen Complexes: These catalysts, often combined with cocatalysts like N-heterocyclic amines or phosphines, have demonstrated high activity and selectivity for polycarbonate production. []

- Zinc Complexes: Various zinc-based catalysts, including zinc glutarate, di-zinc-aryl complexes, and zinc complexes supported by salen-type ligands, have been successfully employed for this copolymerization. [, , , ]

- Aluminum Complexes: Aluminum porphyrin complexes, in conjunction with cocatalysts, have also shown promise in catalyzing this reaction. []

Q7: How does the reaction mechanism for this compound/carbon dioxide copolymerization proceed?

A7: The generally accepted mechanism involves a cooperative monometallic pathway:

- Chain Propagation: The metal carbonate species further reacts with another epoxide molecule, continuing the chain propagation cycle. []

Q8: How can the stereochemistry of this compound affect copolymerization reactions?

A8: The stereochemistry of this compound can significantly influence the properties of the resulting polymers:

- meso-Cyclohexene Oxide: Copolymerization of meso-cyclohexene oxide with CO2 using stereospecific catalysts has enabled the synthesis of the first crystalline CO2-based polymer. []

Q9: How are computational methods applied to study this compound reactions?

A9: Computational chemistry plays a vital role in understanding the reactivity and selectivity of this compound:

- Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate the reaction mechanisms of this compound/CO2 copolymerization, providing insights into the energy profiles of different pathways and the roles of catalysts and cocatalysts. [, ]

- Molecular Mechanics Calculations: These calculations have been used to study the conformational preferences of this compound and its interactions with catalysts and enzymes, aiding in the rational design of more efficient catalytic systems. []

Q10: How do modifications to the catalyst structure influence its activity in this compound polymerization?

A10: Catalyst structure significantly impacts its activity and selectivity:

- Ligand Effects in Zinc Complexes: Introducing electron-withdrawing groups (e.g., fluorine) on the ligand framework of zinc catalysts has been shown to enhance the catalytic activity in this compound/CO2 copolymerization. [] Bulky substituents on the ligand can also influence the catalyst's selectivity for polycarbonate over cyclic carbonate formation. []

Q11: How can the stability of this compound be enhanced?

A11: Due to its thermal sensitivity and photosensitivity, special precautions are required for this compound storage and handling:

- Handling: Should be handled under inert atmosphere to minimize exposure to moisture and oxygen, which can promote degradation. []

Q12: Are there specific safety considerations for handling this compound?

A12: Yes, this compound requires careful handling due to its potential hazards:

Q13: What is known about the metabolic fate of this compound in living organisms?

A13: Research on the metabolism of this compound, particularly in rats and mice, indicates:

- Rapid Metabolism: It undergoes rapid metabolism, primarily via hydrolysis to cyclohexane-1,2-diol. []

- Urinary Excretion: The metabolites are primarily excreted in the urine, with negligible amounts found in feces. []

Q14: Does this compound pose any environmental risks?

A14: As with many chemicals, improper disposal of this compound can pose environmental risks. It is essential to handle and dispose of it according to local regulations. Research into its ecotoxicological effects and biodegradability can guide the development of sustainable practices for its use and disposal.

Q15: Are there alternatives to this compound in polymerization reactions?

A15: Yes, various other epoxides can be employed in copolymerization reactions with CO2, offering potentially different polymer properties and performance characteristics:

- Limonene Oxide: A bio-based epoxide derived from citrus fruits that can produce poly(limonene carbonate). []

- Other Cyclic Epoxides: Various other cyclic epoxides with different ring sizes and substituents can be utilized to tune the properties of the resulting polycarbonates. []

Q16: Can poly(cyclohexylene carbonate) be depolymerized or recycled?

A16: Research has shown that certain chromium complexes can depolymerize poly(cyclohexene carbonate) back into this compound with high selectivity. This chemical recycling approach shows promise for closing the loop on these materials and improving the sustainability of their lifecycle. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.